
3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural motifs, including a thiophene ring, a cyclopentane ring, a cyclohexane ring, and carbamate groups. Thiophene is a five-membered heterocyclic compound with one sulfur atom . Carbamates are organic compounds derived from carbamic acid and are often used in pharmaceuticals and pesticides .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques can provide information about the types of atoms in the compound, their connectivity, and the 3D arrangement of the atoms .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the carbamate groups might be susceptible to hydrolysis, and the thiophene ring might undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring might increase the compound’s lipophilicity, which could affect its solubility and permeability .
Scientific Research Applications
Heterocyclic Synthesis with Thiophene-2-Carboxamide
Heterocyclic compounds with thiophene-2-carboxamide are synthesized for potential applications as antibiotics and antibacterial drugs against both Gram-positive and Gram-negative bacteria. This highlights the compound's relevance in developing new therapeutic agents with broad-spectrum antimicrobial activity (Ahmed, 2007).
Fatty Acid Amide Hydrolase Inhibitors
The cyclohexylcarbamic acid biphenyl-3-yl ester (URB597) class, related to thiophene derivatives, exhibits analgesic, anxiolytic-like, and antidepressant-like properties. This demonstrates the compound's potential in neuropsychiatric disorder treatment, emphasizing the importance of structure-activity relationship studies for optimizing therapeutic efficacy (Mor et al., 2008).
Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives
N-(Arylcarbamothioyl)cyclohexanecarboxamide derivatives exhibit potential for pharmaceutical applications, as suggested by their detailed characterization and molecular structure analysis. Such studies are foundational for understanding the compound's chemical behavior and its implications in drug design (Özer et al., 2009).
Electrophilic Substitution Reactions
The reactions involving thiophene derivatives, including electrophilic substitution, are crucial for synthesizing various pharmacologically active compounds. These reactions facilitate the introduction of functional groups that are significant for the compound's biological activity, underscoring the versatility of thiophene derivatives in medicinal chemistry (Ferri et al., 1978).
Synthesis of Thiophene-Containing Compounds for Nonlinear Optical Applications
Thiophene dyes are synthesized for their application in optoelectronic devices, demonstrating the compound's relevance in materials science, particularly in optical communications and sensor protection. This underscores the interdisciplinary applications of thiophene derivatives, extending beyond pharmaceuticals to materials engineering (Anandan et al., 2018).
Mechanism of Action
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to interact with a wide range of biological targets, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer targets .
Mode of Action
It is known that thiophene derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been reported to affect a wide range of biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiophene derivatives have been reported to have a wide range of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
properties
IUPAC Name |
[3-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c26-21(23(13-4-5-14-23)20-12-7-15-29-20)24-18-10-6-11-19(16-18)28-22(27)25-17-8-2-1-3-9-17/h1-3,7-9,12,15,18-19H,4-6,10-11,13-14,16H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URESBQXCFWSOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3CCCC(C3)OC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

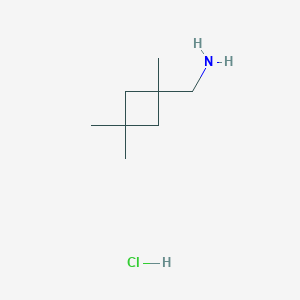
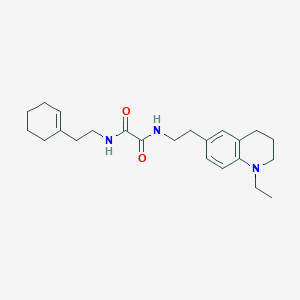

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide](/img/structure/B2711683.png)
![3-(phenylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2711685.png)
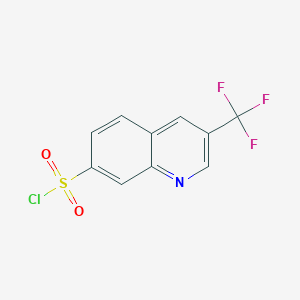
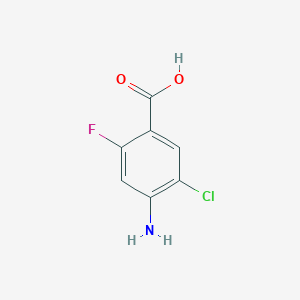
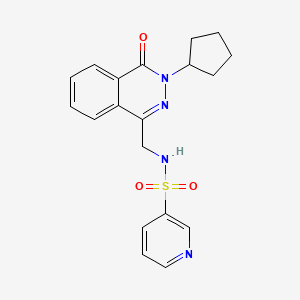
![1-benzyl-N-(3-isopropoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2711693.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2711694.png)
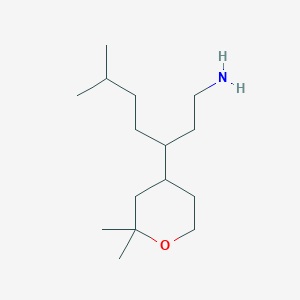
![4-(3,4-dimethoxyphenethyl)-2-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2711697.png)

![3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2711699.png)